Cedrelopsin

描述

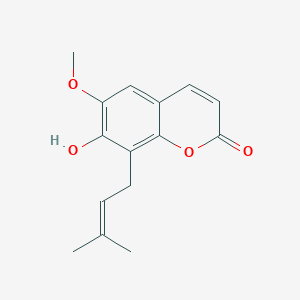

Cedrelopsin is a naturally occurring prenylated coumarin compound, primarily isolated from the bark of Cedrelopsis grevei. This compound belongs to the class of phenylpropanoids and is known for its diverse biological activities, including antioxidant, hepatoprotective, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Cedrelopsin can be synthesized through a domino Wittig reaction, followed by deprenylation, intramolecular prenylation, and cyclization . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the coumarin ring structure.

Industrial Production Methods: Industrial production of this compound involves extracting the heartwood of red cone wood using water or organic solvents. The extract is then purified through crystallization, washing, and drying processes . This method ensures the efficient isolation of this compound in large quantities suitable for research and industrial applications.

化学反应分析

Types of Reactions: Cedrelopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities into the this compound molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups in the this compound structure.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are crucial for studying the compound’s potential therapeutic applications .

科学研究应用

Antimicrobial Activity

Cedrelopsin has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. A study published in ARKIVOC highlighted the synthesis of this compound and its evaluation against pathogens, showing promising results in inhibiting growth .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 50 µg/mL |

| Bacteria | Escherichia coli | 30 µg/mL |

| Fungi | Candida albicans | 25 µg/mL |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. A study indicated that this compound could reduce inflammation markers in cell cultures .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Research indicates that it can scavenge free radicals, contributing to its potential role in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions such as cancer and cardiovascular diseases.

Pest Control

This compound's insecticidal properties have been noted in agricultural research. It has been found effective against certain pests, making it a candidate for use in organic farming practices. Studies have demonstrated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .

Table 2: Insecticidal Efficacy of this compound

| Insect Species | Concentration Tested | Mortality Rate (%) |

|---|---|---|

| Aphis gossypii (Cotton Aphid) | 100 µg/mL | 85% |

| Spodoptera frugiperda (Fall Armyworm) | 200 µg/mL | 90% |

Plant Growth Promotion

This compound has shown potential as a plant growth promoter. Its application can enhance root development and overall plant vigor, which is beneficial for crop yields. Field trials have indicated improved growth metrics when plants are treated with this compound-based formulations.

Natural Preservative

The antimicrobial properties of this compound make it a suitable candidate for use as a natural preservative in food products. Its ability to inhibit microbial growth can extend the shelf life of perishable items without the need for synthetic additives.

Flavoring Agent

In addition to its preservative capabilities, this compound contributes to flavor profiles in food products. Its unique taste characteristics can enhance the sensory qualities of various culinary applications.

Case Study 1: Antimicrobial Testing

A comprehensive study assessed the antimicrobial efficacy of this compound on foodborne pathogens. The results indicated that treating contaminated food samples with this compound significantly reduced pathogen levels, demonstrating its potential as a food safety agent.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons evaluated the effectiveness of this compound as an insecticide in cotton crops. The trials showed a marked decrease in pest populations and an increase in yield compared to untreated controls.

作用机制

Cedrelopsin exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves its antioxidant activity, where it neutralizes reactive oxygen species and reduces oxidative stress . Additionally, this compound modulates specific enzymes and signaling pathways involved in inflammation and cell proliferation, contributing to its hepatoprotective and anticancer effects .

相似化合物的比较

Cedrelopsin is unique among prenylated coumarins due to its specific structure and biological activities. Similar compounds include:

Balsamiferone: Another prenylated coumarin with similar antioxidant properties but different structural features.

Scoparone: Known for its hepatoprotective effects, scoparone shares some biological activities with this compound but differs in its chemical structure.

This compound’s uniqueness lies in its combination of antioxidant, hepatoprotective, and anticancer activities, making it a valuable compound for various scientific research and industrial applications.

生物活性

Cedrelopsin is a natural phenylpropanoid compound derived from the plant Cedrelopsis grevei, a member of the Rutaceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, hepatoprotective, antimicrobial, and anti-inflammatory effects. This article will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Profile

This compound is characterized by its unique chemical structure that contributes to its various pharmacological properties. It belongs to a class of compounds known as coumarins, which are known for their diverse biological activities. The essential oil extracted from Cedrelopsis grevei has also been found to contain several other bioactive compounds that enhance its therapeutic potential.

Chemical Structure

- Chemical Formula : C₁₄H₁₄O₅

- CAS Number : 19397-28-5

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. Research indicates that this compound and extracts from C. grevei can scavenge free radicals effectively.

Study Findings

- The methanolic extract of C. grevei showed an IC50 value of less than 225 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity .

- Comparative analysis with ascorbic acid revealed that this compound's antioxidant capacity is substantial but varies with concentration and extraction methods.

| Extract Type | IC50 (μg/mL) | Scavenging Activity (%) |

|---|---|---|

| Methanolic | < 225 | 69.45 |

| Ethanol | > 400 | 61.27 |

| Ascorbic Acid | 4.7 | Reference |

2. Hepatoprotective Effects

This compound has been studied for its hepatoprotective effects against chemical-induced liver damage. A study conducted on male mice demonstrated that co-administration of C. grevei extract significantly mitigated liver dysfunction caused by cypermethrin exposure.

Key Results

- Liver Enzyme Analysis : Significant reductions in serum liver dysfunction biomarkers were observed in mice treated with this compound extracts compared to control groups .

- Histopathological Improvements : Histological examinations revealed marked improvement in liver tissue structure in treated groups, indicating protective effects against oxidative stress-induced damage.

3. Antimicrobial and Anti-inflammatory Properties

Research has also highlighted the antimicrobial and anti-inflammatory properties of this compound. Various studies have reported its efficacy against different microbial strains and its potential role in reducing inflammation markers.

Case Studies

- A study indicated that extracts from C. grevei exhibited antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing potential for therapeutic applications in infectious diseases .

- Anti-inflammatory assays demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

4. Antimalarial Activity

Recent investigations into the antimalarial properties of this compound have shown promising results, particularly against Plasmodium falciparum. The compound's mechanism involves interference with the parasite's metabolic pathways.

属性

IUPAC Name |

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEIJMSDKBAFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential mechanism of action for Cedrelopsin and how does it affect cell division?

A1: While the exact mechanism remains under investigation, research suggests that this compound, along with the structurally similar compound Dehydrogeijerin, disrupts cell division by interfering with the formation of mitotic spindles. [] These structures are crucial for proper chromosome segregation during mitosis. Interestingly, unlike some anti-cancer compounds, this compound doesn't seem to directly bind to microtubules (the building blocks of mitotic spindles). [] Instead, the formation of abnormal mitotic spindles after this compound treatment resembles the effects observed with mitotic kinase inhibitors, suggesting that this compound may target these enzymes. [] Specifically, Polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) are being investigated as potential targets. []

Q2: Which cancer cell lines have shown sensitivity to this compound and what is the range of its antiproliferative activity?

A2: this compound has demonstrated antiproliferative activity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. [] In HeLa cells, this compound exhibits an IC50 value of 7.8 µM, while in PC-3 cells, the IC50 is 27.8 µM. [] This suggests that this compound might be more potent against certain cancer types.

Q3: From which natural sources can this compound be isolated?

A4: this compound has been isolated from several plant species. It was initially identified in the Mountain torchwood (Amyris madrensis) as part of research focusing on plants with potential anti-cancer properties. [] It has also been found in Flindersia brayleyana, a species known to be rich in coumarins, [] and in Melicope borbonica, a medicinal plant traditionally used for wound healing. [] Interestingly, this compound has been identified in Artemisia capillaris, a herb used in Chinese medicine for liver ailments, marking the first report of this compound in the species. [, ]

Q4: What are the traditional medicinal uses of plants containing this compound?

A5: While specific traditional uses for this compound itself are not extensively documented, plants from which it has been isolated have a history of medicinal applications. For example, Melicope borbonica, a source of this compound, is traditionally employed for wound healing and other ailments on Réunion Island. [] This suggests that this compound, along with other bioactive compounds present in these plants, might contribute to their therapeutic properties.

Q5: What is the significance of domino reactions in the synthesis of this compound?

A6: Domino reactions have proven valuable in achieving a more efficient and regioselective synthesis of this compound. [] This approach allows for the sequential formation of multiple bonds in a single reaction vessel, simplifying the synthetic procedure and potentially increasing the overall yield. This method highlights the potential of utilizing domino reactions in natural product synthesis, especially for complex molecules like this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。